molecular formula C11H18N2 B1320002 N-(3-methylbenzyl)propane-1,3-diamine CAS No. 88107-66-8

N-(3-methylbenzyl)propane-1,3-diamine

Cat. No.: B1320002
CAS No.: 88107-66-8
M. Wt: 178.27 g/mol
InChI Key: NXSZCPBBZUMDNI-UHFFFAOYSA-N
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Description

N-(3-Methylbenzyl)propane-1,3-diamine is a diamine derivative with a propane-1,3-diamine backbone and a 3-methylbenzyl substituent attached to one of the terminal amine groups. Its molecular formula is C₁₁H₁₈N₂, with a molecular weight of 178.28 g/mol . Structurally, the 3-methylbenzyl group introduces steric and electronic effects that distinguish it from simpler benzyl-substituted analogs. The methyl group at the meta position of the benzyl ring may enhance lipophilicity compared to unsubstituted derivatives, influencing bioavailability or binding interactions .

Properties

IUPAC Name

N'-[(3-methylphenyl)methyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-10-4-2-5-11(8-10)9-13-7-3-6-12/h2,4-5,8,13H,3,6-7,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSZCPBBZUMDNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592013
Record name N~1~-[(3-Methylphenyl)methyl]propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88107-66-8
Record name N~1~-[(3-Methylphenyl)methyl]propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: N-(3-methylbenzyl)propane-1,3-diamine can undergo oxidation reactions, where the amine groups are converted to imines or nitriles. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: The compound can be reduced to form secondary or tertiary amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used in these reactions.

  • Substitution: this compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

Scientific Research Applications

N-(3-methylbenzyl)propane-1,3-diamine is a compound with diverse applications in scientific research, particularly in organic synthesis and material science. This article explores its synthesis methods, applications in various fields, and relevant case studies.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, such as:

  • Formation of Heterocycles : It can be used to synthesize complex heterocyclic compounds that are important in pharmaceuticals and agrochemicals.
  • Chiral Catalysis : The compound's ability to form chiral centers makes it valuable in asymmetric synthesis, which is crucial for producing enantiomerically pure substances .

Material Science

In material science, this compound is utilized for:

  • Polymer Production : It can act as a curing agent or hardener in epoxy resins and other polymer systems, enhancing mechanical properties and thermal stability.
  • Coatings and Adhesives : Its reactivity allows it to be incorporated into formulations for coatings and adhesives, improving adhesion and durability .

Biological Research

Recent studies have explored the biological properties of this compound. It has been investigated for its potential role in:

  • Anticancer Activity : Preliminary research indicates that derivatives of this compound may exhibit anticancer properties through mechanisms involving apoptosis and cell cycle regulation .
  • Neuroprotective Effects : Some investigations suggest that it may have neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Case Study 1: Asymmetric Synthesis

In a recent study published in Molbank, researchers successfully synthesized a chiral derivative of this compound using an aza-Michael addition method. The compound was characterized using NMR spectroscopy and demonstrated high yields (up to 83%) when optimized with specific substrates . This study highlights the compound's utility in creating chiral molecules for pharmaceutical applications.

Case Study 2: Polymer Applications

Another investigation focused on the use of this compound as a curing agent in epoxy formulations. The resulting polymers exhibited improved thermal stability and mechanical strength compared to those cured with traditional agents. This research underscores the compound's potential to enhance material properties in industrial applications .

Mechanism of Action

The mechanism of action of N-(3-methylbenzyl)propane-1,3-diamine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The 3-methylbenzyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to improved pharmacological activity .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The 3-methylbenzyl group in the target compound provides moderate lipophilicity (inferred LogP ~1.38, similar to its 2-methyl isomer ). This contrasts with the higher LogP of long-chain derivatives like N-oleylpropane-1,3-diamine (LogP >5) .
  • Synthetic Routes :

    • A common method for benzyl-substituted diamines involves reductive amination (e.g., NaBH₄ reduction of Schiff bases, as seen in antimalarial analogs ).
    • Bulky substituents (e.g., adamantyl) require stepwise reactions, including lithium amide additions or Boc-protection strategies .

Enzyme Inhibition:

  • PAT and PDAT (): Tryptamine-derived diamines like PDAT (N-[2-(1H-indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine) inhibit indolethylamine-N-methyltransferase. The presence of dimethyl groups on the propane-1,3-diamine moiety enhances inhibitory potency compared to non-methylated analogs like PAT . This suggests that alkylation of the diamine chain in this compound could similarly modulate enzyme interactions.
  • ANT(2′) Inhibitors (): N-Cyclohexyl-N-(3-dimethylaminopropyl)propane-1,3-diamine inhibits aminoglycoside-modifying enzymes, highlighting the role of aliphatic substituents in targeting bacterial resistance mechanisms. The aromatic 3-methylbenzyl group in the target compound may offer alternative binding modes for enzyme inhibition.

Antimalarial Activity:

  • SQ109 Analogs (): N-(Adamantan-2-yl)-N’-geranylpropane-1,3-diamine demonstrates multi-stage antimalarial activity. The rigidity of the adamantyl group and hydrophobicity of geranyl are critical for efficacy. The 3-methylbenzyl group in the target compound could provide a balance of rigidity and lipophilicity for similar applications.

Biological Activity

N-(3-Methylbenzyl)propane-1,3-diamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₀H₁₆N₂
  • CAS Number : 953072-18-9
  • Molecular Weight : 168.25 g/mol

The compound features a propane backbone with two amine groups and a 3-methylbenzyl substituent, which may influence its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of diamines have shown inhibitory effects on various cancer cell lines. A notable example includes the evaluation of structural analogs that target specific kinases involved in tumor growth. The structure-activity relationship (SAR) analysis revealed that modifications on the benzyl group could enhance antiproliferative activity against cancer cell lines such as MCF-7 and MDA-MB-231 .

Antimicrobial Effects

Diamines are also recognized for their antimicrobial properties. Research has demonstrated that this compound and its derivatives can inhibit the growth of certain bacterial strains. For example, studies on similar compounds have shown promising results against Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Synthesis Methods

The synthesis of this compound typically involves straightforward methods such as reductive amination or the use of chiral amines in an aza-Michael addition reaction. The following table summarizes common synthetic routes:

Synthesis Method Description Yield
Reductive AminationReaction of aldehyde with amines followed by reduction.Up to 85%
Aza-Michael AdditionInvolves the addition of amines to α,β-unsaturated carbonyl compounds.61%
Chiral Amine UtilizationUsing chiral lithium amides to achieve enantioselective synthesis.Varies

Case Studies

  • Antitumor Activity Study : A study conducted on a series of diamines demonstrated that N-(3-methylbenzyl) derivatives inhibited cell proliferation in breast cancer models. The study highlighted the importance of the benzyl substituent in enhancing activity against specific kinases involved in cancer progression .
  • Antimicrobial Efficacy : In a comparative study, various diamine derivatives were tested against common pathogens. The results indicated that this compound exhibited significant antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics .

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